6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine
Description
Properties
Molecular Formula |
C8H6BrF2N3 |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
6-bromo-4,7-difluoro-1-methylindazol-3-amine |
InChI |
InChI=1S/C8H6BrF2N3/c1-14-7-5(8(12)13-14)4(10)2-3(9)6(7)11/h2H,1H3,(H2,12,13) |
InChI Key |
HHLOMXMYKIRNGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2F)Br)F)C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Key Physicochemical Properties
The compound’s physicochemical parameters, as reported by Chemsrc and VulcanChem, include:
These properties underscore the compound’s polarity and potential for hydrogen bonding, which influence its solubility and reactivity during synthesis.
The preparation of 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine primarily revolves around cyclization reactions, followed by functional group introductions and purification steps.
Cyclization of Benzonitrile Precursors
The most widely reported method involves the cyclization of substituted benzonitriles with hydrazine hydrate. For example, VulcanChem describes a protocol where 3,4,5-trifluoro-2-methylbenzonitrile undergoes cyclization in the presence of hydrazine hydrate at elevated temperatures (80–100°C) to form the indazole core. Subsequent bromination at position 6 is achieved using bromine or $$ \text{N}- $$bromosuccinimide (NBS) in a dichloromethane or acetic acid solvent system.
Key Reaction Steps:
- Cyclization:
$$ \text{C}7\text{H}3\text{F}3\text{CN} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{C}8\text{H}6\text{F}3\text{N}3 + \text{H}_2\text{O} $$ - Bromination:
$$ \text{C}8\text{H}6\text{F}3\text{N}3 + \text{Br}2 \rightarrow \text{C}8\text{H}6\text{BrF}2\text{N}_3 + \text{HF} $$
This route yields the target compound with a reported purity of >95% after recrystallization from ethanol/water mixtures.
Alternative Pathways via Intermediate Functionalization
Patent WO2006054151A1 highlights a stereoselective approach to indazole intermediates, emphasizing the avoidance of cryogenic conditions. While the patent focuses on a related CDK inhibitor, its methodology is adaptable to 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine synthesis. The process involves:
- Step 1: Formation of a nitroso intermediate from 4,7-difluoro-1-methylindazole using nitrous acid.
- Step 2: Bromination at position 6 via electrophilic aromatic substitution.
- Step 3: Reduction of the nitroso group to an amine using catalytic hydrogenation (H₂/Pd-C).
This method avoids low-temperature reactions, enhancing scalability for commercial production.
Optimization of Reaction Conditions
Efficiency improvements focus on solvent selection, catalyst use, and temperature control.
Solvent and Catalyst Systems
- Cyclization: Dimethylformamide (DMF) and toluene are preferred for their high boiling points and ability to dissolve polar intermediates.
- Bromination: Acetic acid facilitates electrophilic substitution by protonating bromine, while NBS in tetrahydrofuran (THF) offers milder conditions.
- Reduction: Palladium on carbon (10% Pd-C) in methanol under 50 psi H₂ achieves complete nitroso reduction without over-hydrogenation.
Temperature and Time Parameters
| Step | Temperature Range | Time | Yield (%) |
|---|---|---|---|
| Cyclization | 80–100°C | 6–8 hours | 70–75 |
| Bromination | 0–25°C | 2–4 hours | 85–90 |
| Reduction | 25–50°C | 1–2 hours | 90–95 |
Purification and Characterization
Crude products are purified via recrystallization or column chromatography.
Recrystallization Protocols
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-$$ d_6 $$): δ 7.85 (s, 1H, NH₂), 7.22 (d, 1H, J = 8.4 Hz), 3.01 (s, 3H, CH₃).
- LC-MS: m/z 262.05 [M+H]⁺, confirming molecular weight.
Industrial-Scale Considerations
Patent WO2006054151A1 critiques traditional methods for their reliance on cryogenic conditions and inefficient recrystallization. Modern adaptations employ continuous flow reactors to enhance heat transfer during exothermic bromination steps, reducing side product formation. Additionally, solvent recycling systems minimize waste in large-scale batches.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer, antiangiogenic, and antioxidant agents. .
Biological Research: The compound is used to study the biological pathways and molecular targets involved in cancer and other diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression . The compound’s structure allows it to bind to these targets and disrupt their function, leading to reduced cell viability and angiogenesis.
Comparison with Similar Compounds
6-Bromo-4-fluoro-1H-indazol-3-amine (CAS 1227912-19-7)
Structural Differences :
- Lacks the methyl group at position 1 and the fluorine at position 5.
- Molecular weight: 230.04 g/mol (vs. 265.03 g/mol for the target compound).
Functional Implications :
Structural Differences :
- Chlorine replaces fluorine at position 4; lacks fluorine at position 7 and the methyl group at position 1.
Functional Implications :
6-Bromo-4,5-dimethylbenzofuroxan
Structural Differences :
- Benzofuroxan core instead of indazole; dimethyl substitution at positions 4 and 4.
Functional Implications :
- The benzofuroxan system introduces redox-active properties, unlike the indazole’s hydrogen-bonding capability via the amine group .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Weight (g/mol) | Halogen Substituents | Methyl Group | Predicted logP | Key Applications |
|---|---|---|---|---|---|
| 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine | 265.03 | Br (6), F (4,7) | Yes (1) | ~2.5 | Kinase inhibitors, Antivirals |
| 6-Bromo-4-fluoro-1H-indazol-3-amine | 230.04 | Br (6), F (4) | No | ~2.1 | Intermediate in drug synthesis |
| 7-Bromo-4-chloro-1H-indazol-3-amine | 246.48 | Br (7), Cl (4) | No | ~2.3 | Lenacapavir intermediate |
| 6-Bromo-4,5-dimethylbenzofuroxan | 257.07 | Br (6) | No (dimethyl) | ~1.8 | Explosives research |
Research Findings and Trends
- Electron-Withdrawing Effects: Difluoro substitution (as in the target compound) enhances aromatic electrophilic substitution resistance compared to mono-fluoro or chloro analogs .
- Metabolic Stability: Fluorine atoms at positions 4 and 7 in the target compound may reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
- Synthetic Challenges : Introducing multiple halogens (Br, F) and a methyl group requires precise regioselective methods, as seen in related indazole syntheses .
Biological Activity
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is an indazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound exhibits various mechanisms of action, primarily through its interactions with specific cellular pathways and proteins.
Targeted Kinases
Indazole derivatives, including 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine, have been reported to inhibit key kinases such as Chk1 and Chk2, which play crucial roles in cell cycle regulation and DNA damage response. Additionally, they modulate the activity of the human serum/glucocorticoid-regulated kinase (SGK), impacting apoptosis and cell cycle progression by affecting the Bcl-2 family proteins and the p53/MDM2 pathway .
Biochemical Pathways
The compound's interaction with cyclooxygenase-2 (COX-2) is significant, as it acts as an inhibitor, reducing pro-inflammatory prostaglandin production. This inhibition can lead to apoptosis in various cancer cell lines including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) cells .
Cellular Effects
Induction of Apoptosis
Studies have shown that 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine induces apoptosis in a dose-dependent manner. For instance, treatment of K562 cells with this compound resulted in increased rates of early and late apoptosis, with total rates reaching up to 37.72% at higher concentrations . The underlying mechanism involves the modulation of apoptosis-related proteins; specifically, the compound decreases Bcl-2 expression while increasing Bax levels, shifting the balance towards pro-apoptotic signaling .
Cell Cycle Arrest
The compound also affects cell cycle distribution. In K562 cells treated with varying concentrations of 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine, there was a notable increase in the G0/G1 phase population alongside a decrease in S phase cells. This suggests that the compound effectively halts cell proliferation by inducing cell cycle arrest .
Case Studies and Research Findings
Several studies have evaluated the efficacy of 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect on Apoptosis | Mechanism |
|---|---|---|---|
| K562 | 10 - 14 | Increased apoptosis rates | Bcl-2/Bax modulation |
| A549 | Not specified | Induces apoptosis | COX-2 inhibition |
| PC-3 | Not specified | Induces apoptosis | p53 pathway modulation |
| Hep-G2 | Not specified | Induces apoptosis | COX-2 inhibition |
Safety and Selectivity
In terms of safety profiles, preliminary studies indicate that while 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine exhibits potent antitumor activity, it also demonstrates relatively low cytotoxicity against normal cells like HEK293. This selectivity is crucial for minimizing adverse effects during therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
